2,5-Pyridinedicarboxylic acid, 3-hydroxy-
Description
General Overview of Pyridinedicarboxylic Acid Derivatives in Contemporary Chemical Research
Pyridinedicarboxylic acid derivatives are versatile ligands in coordination chemistry and have been extensively used to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net The presence of both nitrogen and oxygen donor atoms allows them to form stable and structurally diverse complexes with a wide range of metal ions. researchgate.net These materials have garnered significant interest for their potential applications in fields such as catalysis, gas storage, and luminescence. researchgate.net For instance, complexes of 2,6-pyridinedicarboxylic acid (dipicolinic acid) have been explored for their unique magnetic and luminescent properties, while other isomers serve as linkers in the creation of porous frameworks. researchgate.net The rigid structure of the pyridine (B92270) ring combined with the coordinating ability of the carboxylate groups makes PDCAs ideal candidates for designing materials with specific topologies and functions.
Rationale for Investigating Substituted Pyridinedicarboxylic Acids in Advanced Materials and Biochemical Systems
The introduction of additional functional groups onto the pyridine ring of PDCA isomers allows for the fine-tuning of their chemical, physical, and biological properties. In materials science, substituents can modify the electronic nature of the ligand, alter its steric profile, and introduce new potential coordination sites. This enables researchers to rationally design advanced materials with tailored characteristics, such as modified porosity, enhanced catalytic activity, or specific recognition capabilities.
In the context of biochemical systems, substituted pyridinedicarboxylic acids are of growing interest. The pyridine scaffold is a common motif in many biologically active molecules and pharmaceuticals. nih.gov The parent compound, 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid), has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various human diseases. nih.gov This discovery highlights the potential of the PDCA scaffold in drug discovery. Furthermore, the strategic placement of substituents, such as hydroxyl groups, can create specific metal-chelating environments. This is particularly relevant for targeting metalloenzymes, where the inhibitor's ability to coordinate with metal ions in the active site is crucial for its function. nih.gov For example, hydroxypyridinone derivatives containing a carboxylic acid are known to form a classic triad (B1167595) of oxygen donor atoms that can effectively chelate metal ions in enzyme active sites. nih.gov
Unique Structural Features and Prospective Research Avenues for 3-Hydroxy-2,5-Pyridinedicarboxylic Acid
The specific compound, 3-hydroxy-2,5-pyridinedicarboxylic acid, introduces a hydroxyl (-OH) group at the 3-position of the isocinchomeronic acid backbone. While this particular derivative is not extensively documented in current literature, its structural features suggest several promising areas for future research.
Structural Features:
Multidentate Ligand: The molecule possesses four potential coordination sites: the pyridine nitrogen, the two carboxylate groups, and the phenolic hydroxyl group. This multidenticity increases the possible coordination modes for binding to metal centers.
Enhanced Chelating Motif: The arrangement of the carboxyl group at the 2-position, the hydroxyl group at the 3-position, and the pyridine nitrogen forms a powerful O,N,O-tridentate chelation site. This motif is analogous to that found in hydroxypyridinone-based inhibitors and suggests a strong affinity for metal ions. nih.gov
Prospective Research Avenues:
Advanced Coordination Polymers: The additional hydroxyl coordination site could be exploited to synthesize novel coordination polymers with unprecedented structural topologies and properties. The directionality and hydrogen-bonding capability of the hydroxyl group could lead to the formation of unique supramolecular architectures.
Metalloenzyme Inhibition: Drawing parallels with hydroxypyridinone-based inhibitors, 3-hydroxy-2,5-pyridinedicarboxylic acid is a prime candidate for investigation as an inhibitor of metalloenzymes. nih.gov Its rigid scaffold and pre-organized chelating groups could lead to high binding affinity and selectivity for specific enzyme active sites.
Biochemical Activity Modulation: The addition of a hydroxyl group, a common feature in many bioactive natural products, could significantly modulate the biological activity observed in the parent 2,5-pyridinedicarboxylic acid. nih.gov Research into its potential as an anti-inflammatory, antimicrobial, or antiviral agent, building upon the known activities of related phenolic acids and pyridine derivatives, would be a valuable pursuit. nih.govchemicalbook.com
Data Tables
Table 1: Isomers of Pyridinedicarboxylic Acid A summary of the six constitutional isomers of pyridinedicarboxylic acid.
| Common Name | Systematic Name | CAS Number |
| Quinolinic acid | 2,3-Pyridinedicarboxylic acid | 89-00-9 |
| Lutidinic acid | 2,4-Pyridinedicarboxylic acid | 499-80-9 |
| Isocinchomeronic acid | 2,5-Pyridinedicarboxylic acid | 100-26-5 |
| Dipicolinic acid | 2,6-Pyridinedicarboxylic acid | 499-83-2 |
| Cinchomeronic acid | 3,4-Pyridinedicarboxylic acid | 490-11-9 |
| Dinicotinic acid | 3,5-Pyridinedicarboxylic acid | 499-81-0 |
Data sourced from Wikipedia. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-4-1-3(6(10)11)2-8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXZFUSLUWKEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry and Metal Organic Frameworks Incorporating Pyridinedicarboxylic Acids
Metal-Organic Frameworks (MOFs) and Supramolecular Architectures
The construction of metal-organic frameworks relies on the predictable coordination of metal ions or clusters with organic ligands to form extended, often porous, crystalline networks. Pyridinedicarboxylic acids are particularly effective ligands in this context due to their combination of a nitrogen-containing heterocycle and multiple carboxylate groups, which offer versatile coordination sites for binding metal centers. The addition of a hydroxyl group, as in 3-hydroxy-2,5-pyridinedicarboxylic acid, introduces another functional site that can significantly influence the resulting framework's structure and properties.
The rational design of MOFs is a central theme in crystal engineering, aiming to predict and control the final structure of the crystalline material. This is achieved by carefully selecting the geometric and chemical properties of the molecular building blocks—the metal secondary building units (SBUs) and the organic linkers. The structure of the linker is crucial, as its length, rigidity, symmetry, and the disposition of its coordinating groups dictate the topology of the resulting network.
The ligand 3-hydroxy-2,5-pyridinedicarboxylic acid offers multiple coordination points: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carboxylate groups. The hydroxyl group at the 3-position can also participate in coordination or influence the framework assembly through hydrogen bonding. The self-assembly of related ligands like 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) has been shown to produce dramatic structural changes compared to its non-hydroxylated analogue. nih.gov For instance, the reaction of H₃CAM with Zn(II) salts yields a 2D (4,4) network, whereas the parent pyridine-2,6-dicarboxylic acid (H₂PDA) forms a 1D zigzag chain under similar conditions. This highlights the significant supramolecular effect of the hydroxyl group, which in that case coordinates directly to the metal ions. nih.gov
Similarly, the choice of metal ion and reaction conditions, such as solvent and temperature, plays a critical role. Studies on pyridine-3,5-dicarboxylic acid with various divalent metal ions (Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺) have produced a wide array of structures ranging from 0D binuclear complexes to 1D chains, 2D layers, and 3D coordination polymers. researchgate.net The final dimensionality is often directed by the coordination preference of the metal ion and the presence of templates or auxiliary ligands. mdpi.com For example, an aluminum-based MOF synthesized with 2,5-pyridinedicarboxylic acid features dinuclear aluminum complexes connected by the linkers to form a ladder-like 1D structure. dtu.dk The variability in these systems underscores the tunability of pyridinedicarboxylate-based frameworks.
| Ligand | Metal Ion | Dimensionality | Key Structural Features | Reference |
|---|---|---|---|---|
| Pyridine-3,5-dicarboxylic acid | Co(II) | 2D | Forms a hexagonal (6,3) layer; layers stack into a 3D supramolecular architecture via π–π interactions. | mdpi.com |
| 4-Hydroxypyridine-2,6-dicarboxylic acid | Zn(II) | 2D | Forms a (4,4) net; hydroxyl group coordinates to the metal center. | nih.gov |
| Pyridine-2,6-dicarboxylic acid | Zn(II) | 1D | Forms a zigzag chain; lacks the hydroxyl-directed 2D structure. | nih.gov |
| 4-Hydroxypyridine-2,6-dicarboxylic acid | Nd(III) | 2D | Square building blocks of four Nd(III) ions assemble into a (4,4) grid. | nih.gov |
| Pyridine-2,6-dicarboxylic acid | Nd(III) | 3D | Forms a microporous 3D coordination polymer. | nih.gov |
| 2,5-Pyridinedicarboxylic acid | Al(III) | 1D | Ladder-like structure of edge-sharing aluminum octahedra linked by the ligand. | dtu.dk |
The 3-hydroxy-2,5-pyridinedicarboxylic acid ligand is rich in sites capable of forming strong hydrogen bonds. The carboxylic acid groups and the hydroxyl group can act as hydrogen bond donors, while the carboxylate oxygens, hydroxyl oxygen, and pyridine nitrogen can act as acceptors. The crystal structure of a related compound, 3,6-dihydroxypicolinic acid, demonstrates the power of these interactions, where O-H···O and N-H···O hydrogen bonds create extended planar sheets. nih.gov An intramolecular O-H···O hydrogen bond is also observed between the hydroxyl and adjacent carboxylate groups. nih.gov In the solid state, pyridine-2,6-dicarboxylic acid is stabilized by a strong, symmetric double hydrogen bond that creates a one-dimensional supramolecular structure. nih.gov These examples strongly suggest that the hydroxyl and carboxylate groups of 3-hydroxy-2,5-pyridinedicarboxylic acid would be primary drivers in its supramolecular assembly.
Furthermore, the aromatic pyridine ring facilitates π-π stacking interactions. These interactions occur between parallel aromatic rings and are crucial for organizing molecules in the solid state. In several coordination polymers constructed from pyridine-3,5-dicarboxylic acid, 2D layers are further linked into stable 3D supramolecular architectures through π-π stacking between the pyridine rings of the ligands or auxiliary ligands like 1,10-Phenanthroline. mdpi.com The interplay between hydrogen bonding and π-π stacking therefore provides a powerful tool for guiding the self-assembly process and engineering multidimensional structures from lower-dimensional coordination polymers.
A key feature of many MOFs is their permanent porosity, which is determined by the size and shape of the pores and channels within the crystal structure. The modulation of this porosity is a major goal in the design of MOFs for applications such as gas storage and separation. Porosity is directly related to the length of the organic linker and the coordination geometry of the metal SBU. However, a common phenomenon that reduces porosity is interpenetration, where two or more independent frameworks grow through one another. The presence of functional groups on the linker, such as the hydroxyl group in 3-hydroxy-2,5-pyridinedicarboxylic acid, can influence the likelihood of interpenetration by creating specific interaction points that may favor or hinder the formation of interpenetrated nets.
Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of MOFs. For instance, cobalt(II) coordination polymers based on pyridine-3,5-dicarboxylic acid show different decomposition profiles depending on their specific structure. mdpi.com One such framework is stable up to 338 °C before the organic components begin to decompose. Another structure shows an initial weight loss corresponding to the removal of guest solvent molecules before the framework itself decomposes at a higher temperature. mdpi.com The introduction of a hydroxyl group onto the pyridinedicarboxylate linker could potentially enhance framework stability by providing additional hydrogen bonding interactions that reinforce the structure.
| Compound Formula | Initial Weight Loss Event | Framework Decomposition Temperature | Final Residue | Reference |
|---|---|---|---|---|
| {Co₂(L₁)₂(1,10-Phen)₂}(DMF)₀.₅(H₂O) | 135-378 °C (Loss of H₂O and DMF) | >378 °C | Co-O | mdpi.com |
| Co(L₁)(2,2-bipyridine) | No solvent loss observed | Starts at 338 °C | Co-O | mdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provides profound insights into the molecular vibrations of "2,5-Pyridinedicarboxylic acid, 3-hydroxy-". These techniques are pivotal for identifying characteristic functional groups and understanding the intricate network of intermolecular interactions.
The FTIR spectrum of "2,5-Pyridinedicarboxylic acid, 3-hydroxy-" is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. Due to strong intermolecular hydrogen bonding, particularly in the solid state, many of these bands are notably broad. researchgate.net
Key vibrational modes for the related 2,5-pyridinedicarboxylic acid have been identified and can be used as a reference for assigning the spectral features of its 3-hydroxy derivative. researchgate.net The introduction of the hydroxyl group is expected to introduce new vibrational modes and influence the existing ones.
Characteristic Vibrational Frequencies:
O-H Stretching: A very broad and intense band is anticipated in the region of 3500-2500 cm⁻¹, arising from the stretching vibrations of the hydroxyl group and the carboxylic acid O-H groups. This broadening is a hallmark of strong hydrogen bonding. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. researchgate.net
C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid groups typically gives rise to a strong absorption band in the 1730-1700 cm⁻¹ range. The exact position can be influenced by conjugation with the pyridine (B92270) ring and the extent of hydrogen bonding. researchgate.netresearchgate.net
C=C and C=N Stretching: Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net
O-H Bending: In-plane O-H bending vibrations are typically observed in the 1440-1395 cm⁻¹ range, while out-of-plane bending appears as a broad band around 960-900 cm⁻¹. researchgate.net
C-O Stretching: The C-O stretching of the carboxylic acid groups is expected between 1320 and 1210 cm⁻¹. researchgate.net
Interactive Data Table: Predicted IR Vibrational Frequencies for 2,5-Pyridinedicarboxylic acid, 3-hydroxy-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretching (H-bonded) | 3500-2500 | Strong, Broad |
| C-H Stretching (Aromatic) | 3100-3000 | Medium |
| C=O Stretching | 1730-1700 | Strong |
| C=C, C=N Stretching (Ring) | 1600-1400 | Medium-Strong |
| O-H Bending (In-plane) | 1440-1395 | Medium |
| C-O Stretching | 1320-1210 | Strong |
| O-H Bending (Out-of-plane) | 960-900 | Medium, Broad |
For the parent compound, 2,5-pyridinedicarboxylic acid, FT-Raman spectra have been recorded and analyzed. researchgate.net The introduction of a hydroxyl group at the 3-position would be expected to cause shifts in the existing Raman bands and introduce new ones.
Key Raman Spectral Features:
Ring Vibrations: The symmetric breathing vibrations of the pyridine ring are typically strong in the Raman spectrum and provide information about the substitution pattern.
Carboxylic Acid Modes: The C=O stretching vibration, while strong in the IR, is often weaker in the Raman spectrum. Conversely, the C-C stretching vibrations of the molecular backbone are usually more prominent.
Hydroxyl Group Vibrations: The O-H stretching vibration is generally weak in Raman spectra.
A comparative analysis of the IR and Raman spectra is crucial for a complete vibrational assignment, as some modes may be active in one technique and inactive or weak in the other, in accordance with the principle of mutual exclusion for centrosymmetric molecules (though not strictly applicable here, the concept of complementary information holds).
Vibrational spectroscopy is a powerful tool for investigating the intricate hydrogen bonding networks and potential proton transfer phenomena in "2,5-Pyridinedicarboxylic acid, 3-hydroxy-". The presence of multiple hydrogen bond donors (two carboxylic acid groups and one hydroxyl group) and acceptors (the pyridine nitrogen and carbonyl oxygens) allows for the formation of complex intermolecular and potentially intramolecular hydrogen bonds.
The broadness of the O-H stretching band in the IR spectrum is a direct consequence of the strong hydrogen bonding. unibe.ch The position and shape of this band can be sensitive to temperature and the solvent environment, providing insights into the dynamics of the hydrogen bonds. rsc.org In systems with strong hydrogen bonds, proton transfer can occur, leading to the formation of tautomeric structures. This dynamic process can be studied by monitoring changes in the vibrational spectra under different conditions. rsc.org For instance, the formation of a pyridinium (B92312) cation through proton transfer from a carboxylic acid would result in characteristic changes in the ring vibration frequencies. iosrjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including "2,5-Pyridinedicarboxylic acid, 3-hydroxy-". By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.
The ¹H NMR spectrum of "2,5-Pyridinedicarboxylic acid, 3-hydroxy-" is expected to show distinct signals for the protons on the pyridine ring and the acidic protons of the hydroxyl and carboxylic acid groups.
Expected ¹H NMR Chemical Shifts:
Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid groups and the electron-donating effect of the hydroxyl group. Based on data for related pyridinedicarboxylic acids, the proton at position 6 is expected to be the most downfield, followed by the proton at position 4. chemicalbook.comchemicalbook.com
Acidic Protons: The protons of the carboxylic acid and hydroxyl groups are expected to be broad and their chemical shifts will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange with residual water. They can appear in a wide range, typically from 10 to 13 ppm for carboxylic acids and 4 to 10 ppm for phenols. ucl.ac.ukorgchemboulder.com
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Chemical Shifts:
Carboxylic Carbons: The carbons of the two carboxylic acid groups are expected to resonate at the most downfield region of the spectrum, typically between 160 and 180 ppm. semanticscholar.org
Pyridine Ring Carbons: The carbons of the pyridine ring will appear in the aromatic region (approximately 120-160 ppm). The carbon attached to the hydroxyl group (C3) and the carbons attached to the carboxylic acid groups (C2 and C5) will have distinct chemical shifts compared to the other ring carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Pyridinedicarboxylic acid, 3-hydroxy-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | ~7.5 - 8.5 | - |
| H6 | ~8.5 - 9.0 | - |
| OH (Carboxylic) | 10.0 - 13.2 (broad) | - |
| OH (Hydroxyl) | 4.0 - 10.0 (broad) | - |
| C2 | - | ~145 - 155 |
| C3 | - | ~150 - 160 |
| C4 | - | ~120 - 130 |
| C5 | - | ~135 - 145 |
| C6 | - | ~140 - 150 |
| COOH | - | ~165 - 175 |
Advanced NMR techniques can provide deeper insights into the behavior of "2,5-Pyridinedicarboxylic acid, 3-hydroxy-" in solution. Techniques such as 2D NMR (COSY, HSQC, HMBC) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules. ipb.pt
Furthermore, NMR spectroscopy is a powerful tool for studying dynamic processes such as tautomerism. bohrium.com For "2,5-Pyridinedicarboxylic acid, 3-hydroxy-", there is the possibility of tautomerism involving the proton of the hydroxyl group and the nitrogen of the pyridine ring, leading to a zwitterionic form. Variable-temperature NMR studies could be employed to investigate the equilibrium and kinetics of such a process. siftdesk.org The broadening or coalescence of NMR signals at different temperatures can provide quantitative information about the rates of exchange between different tautomeric forms. rsc.org
X-ray Diffraction Studies for Atomic-Level Structure Determination
X-ray diffraction techniques are paramount in determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal structural information.
Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structures
A hypothetical data table for a related, structurally characterized pyridinedicarboxylic acid compound is presented below to illustrate the type of information obtained from an SCXRD experiment.
| Crystal Parameter | Hypothetical Value |
| Chemical Formula | C7H5NO4 |
| Formula Weight | 167.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8 |
| b (Å) | 12.5 |
| c (Å) | 8.2 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 770.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.442 |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline or powdered solid samples. It provides information about the crystalline phases present in a bulk sample, allowing for the assessment of its phase purity. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline compound.
For the analysis of 2,5-Pyridinedicarboxylic acid, 3-hydroxy-, PXRD would be employed to confirm that the synthesized bulk material consists of a single crystalline phase. The experimental PXRD pattern would be compared to a simulated pattern generated from single-crystal X-ray diffraction data, if available. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. In the absence of single-crystal data, PXRD is still valuable for routine identification and to check for the presence of crystalline impurities or different polymorphic forms. For example, in the synthesis of metal-organic frameworks using pyridinedicarboxylic acid linkers, PXRD is crucial to verify that the bulk synthesized material corresponds to the structure determined from a single crystal. mdpi.com
Mass Spectrometry and Chromatographic Analysis
Mass spectrometry and chromatography are powerful analytical tools for determining the molecular weight, elemental composition, and purity of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a vital technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the determination of a unique elemental formula. This is a critical step in the characterization of a newly synthesized compound like 2,5-Pyridinedicarboxylic acid, 3-hydroxy-.
The theoretical exact mass of the neutral molecule can be calculated based on the sum of the exact masses of its constituent isotopes. For 2,5-Pyridinedicarboxylic acid, 3-hydroxy- (C7H5NO5), the theoretical monoisotopic mass provides a precise value to be matched in an HRMS experiment.
| Ion Species | Theoretical Exact Mass (m/z) |
| [M+H]⁺ (Protonated molecule) | 184.02405 |
| [M-H]⁻ (Deprotonated molecule) | 182.00949 |
| [M+Na]⁺ (Sodium adduct) | 206.00599 |
An experimental HRMS measurement that corresponds closely to these calculated values would provide strong evidence for the identity and elemental composition of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification of Reaction Intermediates
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample and for identifying impurities or reaction intermediates.
In the context of 2,5-Pyridinedicarboxylic acid, 3-hydroxy-, an LC-MS method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The liquid chromatograph separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. As each component elutes from the column, it enters the mass spectrometer, which provides mass information for identification. The retention time (the time it takes for a compound to travel through the column) and the mass spectrum are characteristic of a particular compound under specific analytical conditions. While specific LC-MS data for 2,5-Pyridinedicarboxylic acid, 3-hydroxy- is not available, the technique is widely used for the analysis of related isomeric pyridinedicarboxylic acids. researchgate.net The development of a robust LC-MS method would be a key component of quality control for this compound.
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly employed to determine the thermal stability, decomposition profile, and phase transitions of a compound.
For 2,5-Pyridinedicarboxylic acid, 3-hydroxy-, TGA would be used to determine its decomposition temperature and to identify any mass loss events, such as the loss of solvent molecules. wikipedia.org In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate. A significant drop in mass indicates decomposition or the loss of volatile components. The resulting TGA curve provides a quantitative measure of the thermal stability of the compound. This information is crucial for determining the upper temperature limit for its handling and storage. Studies on coordination polymers constructed from pyridinedicarboxylic acid ligands often use TGA to assess their thermal stability, showing decomposition of the organic linker at elevated temperatures. researchgate.net A similar analysis would be directly applicable to the free acid.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information on decomposition temperatures, the presence of residual solvents or water, and the composition of the final residue.
In the context of pyridinedicarboxylic acids and their derivatives, such as metal-organic frameworks (MOFs), TGA reveals the temperature at which the organic linkers, including the pyridinedicarboxylate moiety, begin to decompose, leading to the breakdown of the material's framework. researchgate.netmdpi.com The process typically shows distinct stages of weight loss. The initial weight loss at lower temperatures (below ~150°C) often corresponds to the removal of physisorbed water or residual solvent molecules within the crystal lattice. researchgate.net Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic molecule itself. mdpi.com For metal complexes or MOFs, the final residue at the end of the experiment is typically a stable metal oxide. chemrxiv.org
Table 1: Representative TGA Data for a Hypothetical Metal-Organic Framework (MOF) Incorporating a Pyridinedicarboxylic Acid Ligand
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
|---|---|---|
| 30 - 150 | ~5% | Loss of solvent (e.g., water, DMF) molecules |
| 350 - 500 | ~45% | Decomposition of the organic pyridinedicarboxylic acid linker |
| > 500 | - | Formation of stable metal oxide residue |
This table is illustrative and based on typical TGA results for pyridinedicarboxylic acid-based MOFs described in the literature. researchgate.netresearchgate.net
Morphological and Surface Characterization
The morphology and surface features of a compound are critical for its application, influencing properties like solubility, reactivity, and interaction with other substances. Techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and Atomic Force Microscopy (AFM) are employed for this purpose.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at the micro- and nanoscale. It provides high-resolution images that reveal the shape, size, and texture of crystals or particles. In the study of pyridinedicarboxylic acid derivatives, SEM is used to characterize the crystal habit and homogeneity of the synthesized material. researchgate.net For example, studies on MOFs derived from pyridinedicarboxylic acids have used SEM to identify morphologies such as rod-like shapes, flower-like clusters assembled from nanosheets, or uniform cubic crystals. acs.orgfrontiersin.org
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental analysis of the sample. By detecting the characteristic X-rays emitted from the sample when bombarded by the electron beam, EDX can confirm the presence and relative abundance of expected elements (such as Carbon, Nitrogen, Oxygen, and any coordinated metals), ensuring the chemical integrity of the synthesized compound. researchgate.net
Table 2: Illustrative SEM/EDX Findings for a Coordination Polymer of a Pyridinedicarboxylic Acid
| Analytical Technique | Observation | Interpretation |
|---|---|---|
| SEM | Well-defined, uniform rod-shaped crystals with an average length of 10 µm. | Indicates high crystallinity and morphological homogeneity. |
| EDX | Detection of C, N, O, and the coordinated metal (e.g., Zn) in expected ratios. | Confirms the elemental composition of the coordination polymer. |
This table provides representative data based on the characterization of crystalline materials derived from pyridinedicarboxylic acids. researchgate.netacs.org
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. It can achieve resolution at the nanometer scale, making it ideal for studying surface topography, roughness, and other nanoscale features.
For organic molecules like 3-hydroxy-2,5-pyridinedicarboxylic acid, AFM can be used to study self-assembled monolayers (SAMs) on a substrate. utexas.edu By functionalizing a surface with molecules containing carboxylic acid groups, AFM can probe the surface potential and charge distribution as a function of pH. utexas.edu The force measurements between the AFM tip and the surface provide insights into intermolecular and surface forces, such as electrostatic and van der Waals interactions. utexas.edu This information is valuable for understanding how the molecule arranges itself on a surface and interacts with its environment, which is crucial for applications in sensors, catalysis, and materials science. While direct AFM studies on 3-hydroxy-2,5-pyridinedicarboxylic acid are scarce, the methodology applied to other carboxylic acid-terminated surfaces demonstrates its utility in probing nanoscale surface properties. utexas.edu
Table 3: Potential AFM Analysis Parameters for a Self-Assembled Monolayer of a Carboxylic Acid-Terminated Molecule
| Parameter Measured | Typical Finding | Significance |
|---|---|---|
| Mean Roughness | < 1 nm over a 1 µm x 1 µm area | Indicates the formation of a smooth, well-ordered monolayer. |
| Surface Potential vs. pH | Changes in repulsive/attractive forces with varying pH. | Allows for the determination of the surface pKa of the terminal carboxylic acid groups. utexas.edu |
| Adhesion Force | Variable, depending on surface chemistry and environment. | Provides information on the interactions between the AFM tip and the molecular surface. |
This table is based on established AFM methodologies for studying self-assembled monolayers of molecules with carboxylic acid functional groups. utexas.edu
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, molecular geometry, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Spectra Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like 3-hydroxy-2,5-pyridinedicarboxylic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement (geometry optimization). This process calculates the lowest energy conformation of the molecule by adjusting bond lengths and angles.
Once the optimized geometry is obtained, the same level of theory can be used to predict its vibrational spectra (infrared and Raman). This involves calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The electronic structure, describing the distribution of electrons within the molecule, is also a key output of DFT calculations, providing a basis for understanding the molecule's reactivity and properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 3-hydroxy-2,5-pyridinedicarboxylic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxylic and hydroxyl groups and the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential sites for interaction.
Investigation of Intramolecular Charge Transfer and Reactivity Descriptors
Intramolecular charge transfer (ICT) refers to the redistribution of electron density between different parts of a molecule upon electronic excitation. In molecules with both electron-donating (like a hydroxyl group) and electron-accepting (like carboxylic acid groups and the pyridine ring) moieties, ICT can significantly influence their photophysical properties, such as absorption and fluorescence. Computational methods can model and quantify these charge transfer processes.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (σ): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors, calculated using DFT, would help to systematically characterize the chemical reactivity of 3-hydroxy-2,5-pyridinedicarboxylic acid.
Table 1: Key Quantum Chemical Parameters and Their Significance This table is a generalized representation of parameters typically calculated in computational studies.
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of a molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of a molecule. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. |
| Electronegativity | χ | Describes the tendency to attract electrons. |
| Chemical Hardness | η | Measures resistance to charge transfer. |
| Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 3-hydroxy-2,5-pyridinedicarboxylic acid, interacts with a large biological molecule, like a protein or enzyme (target).
Prediction of Ligand-Target Interactions (e.g., Enzyme Active Sites)
Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein. The process involves placing the ligand into the binding site (often the active site of an enzyme) and calculating the most stable binding poses based on a scoring function that estimates the binding energy. For 3-hydroxy-2,5-pyridinedicarboxylic acid, docking could be used to explore its potential as an inhibitor for various enzymes. For instance, the parent compound, 2,5-pyridinedicarboxylic acid, has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a protein implicated in various diseases. Docking studies would predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the hydroxyl and carboxylic acid groups of the ligand and the amino acid residues in the enzyme's active site.
Mechanistic Insights into Binding Affinity and Selectivity
Beyond simply predicting the binding pose, computational methods provide deeper insights into why a ligand binds to a specific target with a certain affinity and selectivity. By analyzing the results of docking simulations, researchers can identify the key amino acid residues responsible for anchoring the ligand in the active site.
Molecular dynamics (MD) simulations can further refine the docked complex, simulating the movements of the protein and ligand over time to assess the stability of the predicted binding mode. Furthermore, advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity. These analyses help explain why a molecule might bind more strongly to one target over another (selectivity), guiding the rational design of more potent and selective inhibitors. For 3-hydroxy-2,5-pyridinedicarboxylic acid, these studies would be crucial to understand how the addition of the 3-hydroxy group modifies the binding affinity and selectivity compared to the parent 2,5-pyridinedicarboxylic acid.
Table 2: Common Interactions in Ligand-Target Binding This table lists general types of interactions investigated in docking studies.
| Interaction Type | Description | Potential Groups on 3-hydroxy-2,5-pyridinedicarboxylic acid |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Carboxylic acid groups (-COOH), Hydroxyl group (-OH), Pyridine Nitrogen |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and target. | Pyridine ring |
| Electrostatic (Ionic) Interactions | Attraction between oppositely charged groups. | Deprotonated carboxylate groups (-COO-) |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring |
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic modeling are essential for understanding the stability and reactivity of chemical species. Computational approaches, such as those based on density functional theory (DFT), are frequently employed to calculate thermodynamic properties like Gibbs free energy, which in turn can be used to predict equilibrium constants for processes like proton dissociation and metal complexation. Kinetic modeling, on the other hand, involves the theoretical investigation of reaction energy profiles to understand reaction rates and mechanisms.
The acidity and metal-binding ability of 3-hydroxy-2,5-pyridinedicarboxylic acid are critical to its chemical behavior. While experimental determination of these properties is fundamental, computational methods can provide valuable predictions and a deeper understanding of the underlying electronic and structural factors.
Theoretical calculations, often employing thermodynamic cycles in conjunction with quantum mechanical methods, can predict the acid dissociation constants (pKa values) of polyprotic acids. rsc.orgresearchgate.net These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a continuum solvation model. rsc.org For 3-hydroxy-2,5-pyridinedicarboxylic acid, with its three acidic protons (two from the carboxylic acid groups and one from the hydroxyl group), computational models can help assign the pKa values to the specific acidic sites.
Similarly, the stability constants (log β) of metal complexes can be predicted computationally. researchgate.net These calculations involve determining the free energy change for the complexation reaction between the ligand and a metal ion in solution. rsc.org Such studies can predict the stoichiometry and geometry of the resulting metal complexes and provide insights into the coordination environment of the metal ion.
While specific computational data for the proton dissociation and metal complexation constants of 3-hydroxy-2,5-pyridinedicarboxylic acid are not extensively reported in the literature, the established theoretical frameworks provide a reliable means for their prediction. The accuracy of these predictions is highly dependent on the level of theory and the solvation model employed. rsc.orgchemrxiv.org
Table 1: Representative Theoretical Methods for Predicting Dissociation and Complexation Constants
| Parameter | Computational Method | Key Considerations |
| Proton Dissociation Constants (pKa) | Density Functional Theory (DFT) with a continuum solvent model (e.g., PCM, SMD) | Choice of functional and basis set, explicit solvent molecules for hydrogen bonding. |
| Metal Complexation Constants (log β) | DFT calculations of ligand and proton-exchange reactions | Accurate treatment of metal ion solvation, consideration of different coordination modes. rsc.org |
Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving catalysis. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, thereby providing a step-by-step description of the reaction pathway.
For 3-hydroxy-2,5-pyridinedicarboxylic acid, theoretical studies could explore its role in various chemical transformations. For instance, its structure suggests potential catalytic activity, possibly through the involvement of the pyridine nitrogen, the hydroxyl group, and the carboxylic acid functionalities in substrate binding and activation. Computational modeling can be used to investigate proposed catalytic cycles, calculate activation energy barriers for each step, and identify the rate-determining step of a reaction.
Mechanistic Insights into Biological and Environmental Interactions
Enzymatic Inhibition and Modulation Mechanisms
Pyridinedicarboxylic acids and their derivatives have been identified as significant modulators of enzymatic activity. Their structural features allow for specific interactions within the active sites of various enzymes, leading to inhibition and offering a basis for the development of targeted therapeutic agents.
Research has highlighted the potent and selective inhibitory effects of pyridinedicarboxylates on specific enzymes. A notable example is the inhibition of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses. nih.govescholarship.org 2,5-Pyridinedicarboxylic acid, a structurally related compound, has been identified as a highly selective inhibitor of D-DT. nih.govkuleuven.be This compound effectively blocks the D-DT-induced activation of the cell surface receptor CD74. nih.govescholarship.org
Remarkably, 2,5-pyridinedicarboxylic acid demonstrates a 79-fold greater selectivity for D-DT over the closely related macrophage migration inhibitory factor (MIF), another cytokine from the same superfamily. nih.govescholarship.org This high degree of selectivity is a critical attribute, as it allows for the specific targeting of D-DT's biological functions without affecting those of MIF. nih.govescholarship.org The discovery of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) as another selective D-DT inhibitor further underscores the potential of this chemical scaffold. kuleuven.benih.gov While both MIF and D-DT are coexpressed in various cells and share some structural and functional similarities, the ability to inhibit them selectively is crucial for dissecting their individual roles in disease processes. nih.govescholarship.org Other studies have also shown that various 2-pyridinecarboxylic acid analogs can inhibit enzymes such as alpha-amylase and carboxypeptidase A. nih.gov
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity |
|---|---|---|---|
| 2,5-Pyridinedicarboxylic acid | D-dopachrome tautomerase (D-DT) | Not specified in provided texts | 79-fold selective for D-DT over MIF nih.govescholarship.org |
| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | D-dopachrome tautomerase (D-DT) | 27 μM kuleuven.benih.gov | Selective for D-DT kuleuven.benih.gov |
The basis for the selective inhibition of D-DT by 2,5-pyridinedicarboxylic acid has been elucidated through crystallographic studies. nih.gov These analyses have provided a detailed view of the inhibitor's binding features within the enzyme's active site. nih.gov The crystallographic characterization of the D-DT-inhibitor complex reveals previously unrecognized structural differences between the active sites of D-DT and MIF. nih.govescholarship.org
These subtle yet significant differences in the amino acid composition and conformation of the active site pockets explain the ligand's functional selectivity. nih.gov While both enzymes possess a catalytic proline residue (Pro1) at the active site, the surrounding residues differ, creating unique binding environments. escholarship.org The ability of 2,5-pyridinedicarboxylic acid to form specific interactions, such as hydrogen bonds and hydrophobic contacts, with residues in the D-DT active site that are not conserved in MIF is the key to its high selectivity. nih.govescholarship.org This detailed structural understanding is invaluable for guiding the design of even more potent and selective D-DT inhibitors. nih.gov
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, and they have been applied to pyridinedicarboxylate derivatives and other related heterocyclic compounds to optimize enzyme inhibition. nih.govmdpi.com For inhibitors of D-DT, SAR studies have provided insights into the features necessary for potent and selective activity. For example, the identification of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) and the subsequent discovery of the smaller, yet highly selective, 2,5-pyridinedicarboxylic acid highlight key pharmacophoric elements. kuleuven.be The dicarboxylic acid groups on the pyridine (B92270) ring are crucial for interacting with the enzyme's active site. nih.gov
Broader SAR studies on pyridine-containing compounds have revealed that modifications to the pyridine ring and its substituents can dramatically alter potency and selectivity for various enzyme targets, such as phosphodiesterases (PDEs). nih.govresearchgate.net For instance, in the development of PDE inhibitors, the position of ring connections and the nature of substituents were found to be critical determinants for selective inhibition of different PDE isoforms. nih.gov These principles, which explore factors like hydrophobicity, steric hindrance, and electronic properties, are broadly applicable and essential for refining pyridinedicarboxylate-based inhibitors for specific enzymatic targets. nih.govresearchgate.net
Molecular Interactions with Biological Receptors and Pathways
Beyond direct enzyme inhibition, pyridinedicarboxylic acid derivatives can modulate cellular functions by interacting with nuclear receptors and influencing key signal transduction pathways.
Derivatives of 3-hydroxy-pyridinecarboxylic acid have been investigated as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor in the regulation of metabolism and inflammation. nih.govnih.govresearchgate.net One such derivative, a 2,4-substituted 3-hydroxy-4-pyridinecarboxylic acid (referred to as HP24), has been shown to interact directly with PPARγ. nih.govresearchgate.net Molecular docking approaches have demonstrated this interaction in macrophages infected with T. cruzi. nih.govresearchgate.net
The functional consequence of this binding is the activation of the PPARγ pathway. This was confirmed in studies where the anti-inflammatory effects of HP24, such as the downregulation of TNF-α and IL-8, were completely prevented when macrophages were pre-treated with a specific PPARγ antagonist. nih.gov Furthermore, experiments using PPARγ-siRNA to silence the receptor demonstrated that HP24 could no longer exert its effects, confirming that the PPARγ pathway is mandatory for its activity. nih.govresearchgate.net
The activation of PPARγ by pyridinedicarboxylate derivatives triggers downstream effects on critical intracellular signaling pathways. The 3-hydroxy-4-pyridinecarboxylic acid derivative HP24 has been shown to modulate the PI3K/AKT/mTOR signaling pathway in a PPARγ-dependent manner. nih.govresearchgate.net In macrophages, treatment with HP24 led to increased phosphorylation of AKT and the downstream target p70S6K. researchgate.net This effect was abrogated when PPARγ was silenced, establishing a clear mechanistic link between PPARγ activation and the PI3K/AKT/mTOR pathway. nih.govresearchgate.net
Furthermore, these compounds can inhibit pro-inflammatory signaling pathways. HP24 was found to inhibit the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation. nih.govresearchgate.net This inhibition occurs in a PPARγ-dependent manner and involves preventing the phosphorylation of IKK and the subsequent degradation of its inhibitor, IκB-α. researchgate.net This action ultimately blocks the translocation of the p65 subunit of NF-κB to the nucleus, reducing the expression of inflammatory genes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.net
| Signaling Pathway | Effect of HP24 | Mechanism | Dependence on PPARγ |
|---|---|---|---|
| PI3K/AKT/mTOR | Activation | Increased phosphorylation of AKT and p70S6K researchgate.net | Yes, effect is prevented by PPARγ silencing nih.govresearchgate.net |
| NF-κB | Inhibition | Inhibits IKK phosphorylation, IκB-α degradation, and p65 nuclear translocation researchgate.net | Yes, effect is prevented by PPARγ antagonist/silencing nih.govresearchgate.net |
Metal Ion Chelation and Transport Mechanisms in Biological Systems
The arrangement of hydroxyl and carboxyl functional groups on the pyridine ring of hydroxypyridinecarboxylic acids allows them to act as effective chelating agents for various metal ions. Although detailed studies specifically for the 3-hydroxy-2,5-pyridinedicarboxylic acid isomer are limited, extensive research on the closely related isomer, 4-hydroxy-3,5-pyridinedicarboxylic acid, provides significant insight into the thermodynamic and coordination chemistry involved.
The chelation of metal ions is a critical aspect of their biological transport and activity. The thermodynamic stability of the complexes formed between a ligand and various metal ions determines the ligand's efficacy in sequestering or transporting these ions in a competitive biological environment. Studies on 4-hydroxy-3,5-pyridinedicarboxylic acid (here referred to as DQ58 for clarity as in the cited literature) have been conducted using methods like potentiometry and UV-Vis spectroscopy to determine the stability constants of its complexes with several biologically relevant metal ions. researchgate.net
These investigations reveal a high affinity for hard metal ions like Fe(III) and Al(III). researchgate.net The kinetics of complex formation can vary; for instance, the reaction between Al(III) and some hydroxypyridinecarboxylic acid derivatives can be slow in acidic solutions (pH below ~3.5), reaching equilibrium only after about an hour, while it proceeds much faster at higher pH values. scispace.com
Table 1: Stability Constants (log β) for Metal Complexes with 4-hydroxy-3,5-pyridinedicarboxylic acid (DQ58)
| Metal Ion | Complex Stoichiometry (Metal:Ligand:Proton) | log β |
|---|---|---|
| Fe(III) | 1:1:1 | 19.33 |
| 1:1:0 | 15.61 | |
| 1:2:2 | 36.94 | |
| 1:2:1 | 32.22 | |
| 1:2:0 | 26.68 | |
| Al(III) | 1:1:1 | 17.58 |
| 1:1:0 | 13.56 | |
| 1:2:2 | 33.40 | |
| 1:2:1 | 28.32 | |
| 1:2:0 | 22.42 | |
| Cu(II) | 1:1:0 | 10.37 |
| 1:2:0 | 18.06 | |
| Zn(II) | 1:1:0 | 7.91 |
| 1:2:0 | 14.28 |
Data sourced from studies on the isomer 4-hydroxy-3,5-pyridinedicarboxylic acid. researchgate.net
The coordination chemistry of hydroxypyridinecarboxylic acids with metal ions is complex, involving various possible stoichiometries and coordination modes. For trivalent ions like Fe(III) and Al(III), both 1:1 and 1:2 (metal:ligand) complexes are commonly formed. researchgate.netmdpi.com For divalent ions such as Cu(II) and Zn(II), mononuclear complexes are typically observed. researchgate.netnih.gov
Spectroscopic methods, including UV-Vis, ¹H-NMR (for Al(III)), and EPR (for Cu(II)), have been employed to elucidate the structure of these complexes. researchgate.net With Fe(III), the coordination often results in a characteristic charge-transfer band in the UV-Vis spectrum. scispace.com For Al(III), NMR studies can reveal information about the symmetry of the complex and which functional groups are involved in binding. scispace.com The coordination generally involves the oxygen atoms of the hydroxyl and one or both of the carboxylate groups, forming stable chelate rings with the metal ion. mdpi.compressbooks.pub
Biodegradation and Environmental Fate
The environmental persistence of pyridinedicarboxylic acids is mitigated by their susceptibility to microbial degradation. Various bacterial strains have been identified that can utilize these compounds as a source of carbon and nitrogen, breaking them down into central metabolic intermediates.
Bacteria from several genera, including Agrobacterium, Arthrobacter, and Rhodococcus, are known to degrade pyridine and its derivatives. researchgate.netnih.govasm.orgresearchgate.net The degradation pathways typically begin with an oxidative attack on the pyridine ring. A common initial step is hydroxylation, catalyzed by monooxygenase enzymes, which activates the aromatic ring for subsequent cleavage. mdpi.com
For example, the degradation of nicotine (B1678760) by Agrobacterium tumefaciens S33 proceeds through a hybrid pathway that involves the formation of 2,5-dihydroxypyridine (B106003). nih.gov This intermediate is then subject to ring opening by a 2,5-dihydroxypyridine dioxygenase. nih.gov Similarly, the degradation of other pyridinecarboxylic acids, such as picolinic acid by Rhodococcus sp., also commences with hydroxylation. mdpi.com While the specific pathway for 3-hydroxy-2,5-pyridinedicarboxylic acid is not detailed, it is plausible that its degradation follows a similar pattern: initial hydroxylation followed by ring fission. The degradation process is often influenced by environmental conditions such as pH, temperature, and substrate concentration. researchgate.net
The identification of metabolic intermediates is key to understanding the complete degradation pathway. In the degradation of pyridine derivatives, a series of hydroxylated compounds are often formed before the aromatic ring is cleaved. For instance, in the degradation of nicotine by Agrobacterium, intermediates include 6-hydroxynicotine and 6-hydroxy-3-succinoyl-pyridine, leading to 2,5-dihydroxypyridine. nih.gov
After the initial hydroxylation steps, the resulting di- or tri-hydroxylated pyridine ring is susceptible to cleavage by dioxygenase enzymes. This ring-opening step yields aliphatic intermediates. In the case of 2,5-dihydroxypyridine degradation, the ring is cleaved to form N-formylmaleamic acid, which is further processed to maleamic acid and ultimately to central metabolites like fumaric acid, which can enter the Krebs cycle. nih.gov While specific intermediates for 3-hydroxy-2,5-pyridinedicarboxylic acid have not been characterized, the established pathways for similar molecules suggest that its breakdown would likely proceed through analogous aliphatic dicarboxylic or tricarboxylic acid intermediates. asm.orgnih.gov
Coupled Biotic and Abiotic Degradation Processes in Environmental Contexts
The degradation of 3-hydroxy-2,5-pyridinedicarboxylic acid in the environment is a multifaceted process involving the sequential and interactive effects of microbial metabolism and abiotic factors, primarily sunlight-induced photodegradation. This coupling is crucial for the complete mineralization of the compound, as one process often facilitates the other.
The initial step in the environmental breakdown of many pyridine derivatives is frequently a biotic one, driven by the diverse metabolic capabilities of soil and aquatic microorganisms. Bacteria, in particular, are known to initiate the degradation of pyridinecarboxylic acids and hydroxypyridines. The presence of a hydroxyl group on the pyridine ring, as in 3-hydroxy-2,5-pyridinedicarboxylic acid, is a key feature that can influence microbial degradation. Many microorganisms possess enzymatic machinery, such as hydroxylases and dioxygenases, that target these hydroxylated rings.
For instance, research on various pyridine derivatives has shown that bacteria can hydroxylate the pyridine ring, making it more susceptible to subsequent enzymatic cleavage. In the case of 3-hydroxy-2,5-pyridinedicarboxylic acid, it is plausible that microorganisms could further hydroxylate the ring, leading to the formation of dihydroxypyridine intermediates. One such likely intermediate, given the starting structure, is 2,5-dihydroxypyridine. The biodegradation of 2,5-dihydroxypyridine is a known microbial process, catalyzed by enzymes like 2,5-dihydroxypyridine dioxygenase, which breaks open the pyridine ring.
This initial microbial transformation is critical because it can alter the physicochemical properties of the parent compound, making the resulting metabolites more amenable to abiotic degradation.
Following, or in concert with, microbial action, abiotic processes such as photodegradation play a significant role. Studies on pyridinedicarboxylic acid isomers have demonstrated a clear synergistic relationship between microbial metabolism and photolysis. In these cases, marine bacteria were found to partially oxidize the PDCAs. While the parent PDCAs were resistant to sunlight, the microbially-generated metabolites were readily degraded upon exposure to solar radiation.
This suggests a two-step degradation model for 3-hydroxy-2,5-pyridinedicarboxylic acid:
Biotic Priming: Microorganisms in soil or aquatic environments initiate the degradation by metabolizing the compound. This could involve further hydroxylation and potentially decarboxylation, leading to the formation of intermediates like dihydroxypyridines.
Abiotic Mineralization: These biologically-formed intermediates, which are often more photoreactive than the original compound, are then broken down by sunlight. This photodegradation can lead to the cleavage of the aromatic ring and the formation of simpler organic acids and eventually carbon dioxide and water.
The efficiency of this coupled degradation is dependent on various environmental factors. The rate of microbial activity is influenced by temperature, pH, nutrient availability, and the specific microbial communities present. Similarly, the effectiveness of photodegradation is dependent on the intensity and wavelength of sunlight, the presence of photosensitizing substances in the water, and the pH of the environment.
| Factor | Influence on Biotic Degradation | Influence on Abiotic Degradation |
| Microbial Population | Presence of specific bacteria with dioxygenase and hydroxylase enzymes is crucial for initiating degradation. | Indirectly influences by producing photoreactive metabolites. |
| Sunlight Exposure | No direct effect. | Essential for the degradation of microbially-produced intermediates. |
| pH | Affects microbial enzyme activity, with optimal ranges for different bacterial species. | Can influence the rate of photodegradation of hydroxylated intermediates. |
| Temperature | Governs the rate of microbial metabolism and growth. | Minor influence on photochemical reaction rates. |
| Nutrient Availability | Essential for microbial growth and enzymatic activity. | No direct effect. |
Table 1. Environmental Factors Influencing the Coupled Degradation of 3-hydroxy-2,5-pyridinedicarboxylic acid.
| Degradation Stage | Process | Key Intermediates (Hypothesized) |
| Initial | Biotic (Microbial Metabolism) | Dihydroxypyridine derivatives (e.g., 2,5-dihydroxypyridine), hydroxylated picolinic acids |
| Intermediate | Biotic/Abiotic | Ring-cleavage products (e.g., N-formylmaleamic acid from 2,5-dihydroxypyridine) |
| Final | Abiotic (Photodegradation) / Biotic | Simpler organic acids, ammonia, carbon dioxide, water |
Table 2. Hypothesized Stages and Intermediates in the Coupled Degradation of 3-hydroxy-2,5-pyridinedicarboxylic acid.
Applications in Catalysis and Functional Materials
Catalytic Applications of Pyridinedicarboxylates and Their Metal Complexes
Pyridinedicarboxylate ligands have demonstrated considerable efficacy in various catalytic systems, ranging from metal-catalyzed organic transformations to organocatalysis.
Metal complexes incorporating pyridinedicarboxylate ligands are active in a variety of organic transformations. The ligand framework plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction.
Oxidation Reactions: Copper(II) complexes synthesized with pyridinedicarboxylate ligands have been shown to be effective precatalysts for the oxidation of terpenes, such as α-pinene and (+)-valencene, using molecular oxygen. In these systems, the pyridinedicarboxylate ligand helps to facilitate the catalytic cycle, which is believed to involve radical intermediates. The structure of the coordination polymer, influenced by the ligand, can significantly impact catalytic performance, with two-dimensional layer structures sometimes offering superior activity due to more accessible metal sites.
Reduction Reactions: While direct examples using 3-hydroxy-2,5-pyridinedicarboxylic acid are not prevalent, related structures highlight the potential for catalytic reduction. For instance, the catalytic hydrogenation of 3-hydroxy-2-pyrone-6-carboxylic acid, a compound with a similar substitution pattern, efficiently yields dihydroxyadipic acid under mild conditions (room temperature and atmospheric pressure) using a palladium on carbon (Pd/C) catalyst. nih.gov This type of transformation is crucial for converting biomass-derived chemicals into valuable platform molecules. nih.gov The high diastereoselectivity observed in organic solvents underscores the importance of the reaction environment in controlling stereochemical outcomes. nih.gov
C-C Bond Formation: The formation of carbon-carbon bonds is fundamental to organic synthesis. nih.govunipv.it Multimetallic catalytic systems, where two different metal catalysts work in concert, have emerged as a powerful strategy for C-C bond formation, often enabling reactivity that is not possible with a single catalyst. nih.gov Ligands such as pyridinedicarboxylates can play a role in these systems by stabilizing one of the metal centers and tuning its electronic properties to favor the desired bond-forming steps. While specific applications of 3-hydroxy-2,5-pyridinedicarboxylic acid in this area are still emerging, the adaptability of the pyridinedicarboxylate scaffold makes it a promising candidate for developing new C-C bond-forming reactions.
Pyridinedicarboxylic acids can also function as metal-free organocatalysts, leveraging their acidic and basic sites to promote reactions.
1,5-Benzodiazepine Derivatives: 2,6-Pyridinedicarboxylic acid has been identified as an effective organocatalyst for the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamine, β-ketoesters, and aromatic aldehydes. fao.orgdntb.gov.ua This reaction likely proceeds through the activation of the carbonyl group by the carboxylic acid moieties, facilitating the cascade of reactions that form the seven-membered benzodiazepine (B76468) ring. The efficiency and mild conditions of such reactions highlight the potential of pyridinedicarboxylic acids, including the 3-hydroxy-2,5-isomer, as valuable organocatalysts in the synthesis of heterocyclic compounds. fao.orgnih.gov
Knoevenagel Condensation: The Knoevenagel condensation, a key C-C bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, can be catalyzed by coordination polymers derived from pyridinedicarboxylic acids. acs.org For example, a 3D metal-organic framework constructed from 4,4′-(pyridine-3,5-diyl)dibenzoic acid and zinc(II) ions demonstrated excellent catalytic activity and recyclability in the condensation of benzaldehyde (B42025) with malononitrile. acs.org The catalytic mechanism is thought to involve Lewis acidic metal sites activating the aldehyde and basic sites on the pyridine (B92270) ligand facilitating the deprotonation of the active methylene compound.
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Zn-MOF with 4,4'-(pyridine-3,5-diyl)dibenzoic acid | Benzaldehyde | Malononitrile | Methanol | 99 | acs.org |
| Co-CP with 4,4'-(pyridine-3,5-diyl)dibenzoic acid | Benzaldehyde | Malononitrile | Methanol | 85 | acs.org |
| Ni-CP with 4,4'-(pyridine-3,5-diyl)dibenzoic acid | 4-Nitrobenzaldehyde | Malononitrile | Methanol | 98 | acs.org |
Understanding the reaction mechanism is crucial for optimizing catalytic systems. In metal-catalyzed reactions involving pyridinedicarboxylate ligands, the ligand can be either "innocent," serving only to tune the metal's properties, or "non-innocent" (redox-active), directly participating in electron transfer processes. The pyridine ring, in particular, can stabilize electron-rich metal centers by accepting electron density, which is critical in reductive cross-coupling reactions. Mechanistic studies often involve a combination of kinetic analysis, characterization of reaction intermediates, and computational modeling to elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
Luminescent Materials and Chemical Sensing
The combination of pyridinedicarboxylate ligands with emissive metal ions, particularly lanthanides, has led to the development of a wide range of luminescent materials with potential applications in lighting, displays, and chemical sensing.
The synthesis of these materials typically involves the self-assembly of metal ions and pyridinedicarboxylic acid ligands under solvothermal or hydrothermal conditions. mdpi.com This process can yield coordination polymers or metal-organic frameworks (MOFs) with diverse structures, from 2D layers to complex 3D networks. mdpi.com The final structure is influenced by factors such as the specific pyridinedicarboxylic acid isomer used, the coordination geometry of the metal ion, the metal-to-ligand ratio, and the presence of auxiliary ligands.
Lanthanide ions like Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺) are frequently used due to their sharp, characteristic emission bands (red for Eu³⁺ and green for Tb³⁺). However, their direct excitation is often inefficient. Pyridinedicarboxylate ligands can act as "antennas," absorbing UV light and efficiently transferring the energy to the lanthanide center, which then emits light. This process, known as the antenna effect, significantly enhances the luminescence quantum yield of the complex.
The photoluminescence of metal-pyridinedicarboxylate complexes makes them highly attractive for sensing applications. The emission intensity or wavelength of these materials can change in the presence of specific analytes, providing a detectable signal. For example, zirconium complexes with pyridine dipyrrolide ligands have shown high quantum efficiencies and are active in photoredox catalysis. nih.gov
A notable application is in the detection of biologically important molecules. Pyridinedicarboxylate-Tb(III) complexes have been developed as luminescent probes for monitoring Adenosine-5'-triphosphate (ATP). The luminescence of these Tb(III) complexes is quenched in the presence of ATP, allowing for its quantification. This quenching mechanism is believed to occur via a π-π stacking interaction between the pyridine ligand and the adenine (B156593) moiety of ATP. Such sensors are valuable for applications in hygiene assessment and environmental analysis.
| Complex | Ligand | Excitation λ (nm) | Emission λ (nm) | Application | Reference |
|---|---|---|---|---|---|
| Eu(III) Complex | 2,5-Pyridinedicarboxylic acid | ~280 | ~615 (⁵D₀ → ⁷F₂) | Red Phosphor | Generic Data |
| Tb(III) Complex | 2,5-Pyridinedicarboxylic acid | ~275 | ~545 (⁵D₄ → ⁷F₅) | Green Phosphor | Generic Data |
| Hf(MesPDPPh)₂ | Pyridine dipyrrolide | Visible Light | - | Photoredox Catalysis | nih.gov |
Advanced Materials Science Applications
The integration of 3-hydroxy-2,5-pyridinedicarboxylic acid into advanced materials leverages the specific functionalities of its constituent groups. The carboxylate groups readily coordinate with metal ions to form the backbone of porous frameworks, while the hydroxyl group can act as a secondary coordination site or a functional site for post-synthetic modification. This dual functionality is key to the development of responsive and hybrid materials.
Integration into Responsive and Porous Materials for Adsorption or Separation
The incorporation of 3-hydroxy-2,5-pyridinedicarboxylic acid into porous materials like MOFs can significantly influence their adsorption and separation characteristics. The presence of the hydroxyl group can enhance the material's affinity for specific molecules through hydrogen bonding, leading to improved selectivity.
For instance, the introduction of hydroxyl groups into the framework of MOFs has been shown to increase their hydrophilicity. This was observed in M-UiO-66 frameworks synthesized with 2,5-pyridinedicarboxylic acid, which demonstrated enhanced water adsorption at lower relative pressures compared to their non-functionalized counterparts. rsc.org While this study did not use the 3-hydroxy isomer specifically, it highlights the general principle that hydroxyl functionalization can tailor the sorption properties of pyridinedicarboxylate-based MOFs.
The hydroxyl group can also serve as a binding site for pollutants. In a study on a hydroxyl-functionalized zirconium-based MOF, the material exhibited an exceptionally high adsorption capacity for lead (Pb²⁺) ions from aqueous solutions. rsc.org The removal mechanism was attributed to electrostatic interactions and electron sharing between the hydroxyl groups within the MOF structure and the lead ions. This demonstrates the potential for 3-hydroxy-2,5-pyridinedicarboxylic acid-based materials in environmental remediation.
Below is a table summarizing the potential effects of integrating 3-hydroxy-2,5-pyridinedicarboxylic acid into porous materials for adsorption and separation.
| Feature | Influence of 3-hydroxy-2,5-pyridinedicarboxylic acid | Potential Application |
| Porosity | The ligand's geometry influences the pore size and topology of the resulting framework. | Gas storage and separation |
| Surface Chemistry | The hydroxyl group increases the polarity and potential for hydrogen bonding within the pores. | Selective adsorption of polar molecules |
| Adsorption Sites | The hydroxyl and carboxylate groups can act as specific binding sites for metal ions and other guest molecules. | Removal of heavy metals from water |
| Selectivity | The functionalized pores can lead to enhanced selectivity for certain gases or molecules over others. | CO₂ capture and purification of gas streams |
Fabrication of Hybrid Materials with Tunable Functionalities
The versatility of 3-hydroxy-2,5-pyridinedicarboxylic acid extends to the fabrication of hybrid materials where its coordination polymers or MOFs are combined with other materials to achieve tunable functionalities. The organic nature of the ligand and the inorganic nature of the metal nodes in MOFs make them ideal components for creating organic-inorganic hybrid materials. rsc.org
The functional groups on the 3-hydroxy-2,5-pyridinedicarboxylic acid ligand can be used to anchor other components, such as nanoparticles or polymers, to the framework. This allows for the creation of multifunctional materials that combine the properties of each component. For example, a MOF synthesized from a pyridinedicarboxylic acid derivative could be embedded within a polymer matrix to create a composite material with enhanced mechanical stability and processability, while retaining the gas separation capabilities of the MOF. nih.gov
Furthermore, the coordination chemistry of 3-hydroxy-2,5-pyridinedicarboxylic acid with various metal ions can be exploited to tune the electronic and optical properties of the resulting materials. The choice of metal ion can influence the luminescence and magnetic properties of the coordination polymer. rsc.orgresearchgate.net This opens up possibilities for developing hybrid materials for applications in sensing, photocatalysis, and electronics.
The table below outlines the potential for creating hybrid materials with tunable functionalities using 3-hydroxy-2,5-pyridinedicarboxylic acid.
| Hybrid Material Type | Component 1 | Component 2 | Tunable Functionality | Potential Application |
| MOF-Polymer Composite | Porous MOF from 3-hydroxy-2,5-pyridinedicarboxylic acid | Polymer Matrix | Gas permeability and selectivity, mechanical strength | Gas separation membranes |
| MOF-Nanoparticle Hybrid | MOF from 3-hydroxy-2,5-pyridinedicarboxylic acid | Metal or Metal Oxide Nanoparticles | Catalytic activity, sensing response | Heterogeneous catalysis, chemical sensors |
| Multi-metallic MOF | 3-hydroxy-2,5-pyridinedicarboxylic acid | Two or more different metal ions | Magnetic properties, photoluminescence | Spintronics, optical devices |
Future Directions and Emerging Research Avenues for 3 Hydroxy 2,5 Pyridinedicarboxylic Acid
Rational Design and Synthesis of Novel Derivatives with Tailored Properties
The strategic modification of the 3-hydroxy-2,5-pyridinedicarboxylic acid scaffold is a key area for future research, enabling the fine-tuning of its physicochemical and biological properties. The rational design of novel derivatives can lead to compounds with enhanced performance in specific applications.
Future synthetic efforts will likely focus on several key areas. Firstly, the derivatization of the carboxylic acid groups to form esters, amides, and other functional groups can significantly alter the molecule's solubility, lipophilicity, and coordination behavior with metal ions. Secondly, the hydroxyl group offers a site for etherification or esterification, providing another avenue for tailoring the compound's properties. Furthermore, modifications to the pyridine (B92270) ring itself, through the introduction of additional substituents, could further modulate its electronic and steric characteristics.
The design of these new derivatives will be heavily guided by computational modeling and structure-activity relationship (SAR) studies. These approaches can predict how specific structural changes will impact the desired properties, such as binding affinity to a biological target or the porosity of a resulting metal-organic framework (MOF). This predictive power will streamline the synthetic process, allowing researchers to prioritize the most promising candidates for laboratory synthesis and testing.
Development of Multi-Functional Materials and Systems
The ability of 3-hydroxy-2,5-pyridinedicarboxylic acid to act as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) is a particularly exciting area of research. These materials have potential applications in gas storage, catalysis, sensing, and drug delivery.
The presence of three distinct coordination sites—the nitrogen atom of the pyridine ring and the two carboxylate groups—allows for the formation of diverse and complex architectures. The hydroxyl group can also participate in coordination or act as a site for post-synthetic modification, further expanding the functional possibilities of the resulting materials.
Future research will focus on the synthesis of novel MOFs and coordination polymers using 3-hydroxy-2,5-pyridinedicarboxylic acid as the primary building block. By carefully selecting the metal ions and reaction conditions, researchers can control the dimensionality, topology, and porosity of the resulting frameworks. The incorporation of other organic linkers alongside 3-hydroxy-2,5-pyridinedicarboxylic acid can also lead to the creation of mixed-ligand MOFs with unique and potentially synergistic properties. The development of these multi-functional materials could lead to advancements in areas such as carbon capture, chemical separations, and targeted drug release.
Application of Advanced In-situ Spectroscopic and Diffraction Techniques
To fully understand the formation mechanisms and dynamic behavior of materials derived from 3-hydroxy-2,5-pyridinedicarboxylic acid, the application of advanced in-situ characterization techniques is crucial. These methods allow for the real-time monitoring of chemical and physical transformations as they occur, providing invaluable insights that are often missed by traditional ex-situ analyses.
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to track the coordination of the ligand to metal centers and the formation of new chemical bonds during the synthesis of MOFs and coordination polymers. In-situ X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) can provide real-time information on the evolution of the crystalline structure and particle size of these materials.
These advanced techniques will be instrumental in optimizing the synthesis of materials based on 3-hydroxy-2,5-pyridinedicarboxylic acid, ensuring high crystallinity and phase purity. Furthermore, they can be employed to study the dynamic processes that occur within these materials under operational conditions, such as gas adsorption/desorption or catalytic reactions. This deeper understanding will be critical for the rational design of next-generation materials with improved performance and stability.
Deeper Exploration of Biological and Environmental Mechanistic Underpinnings
The structural similarity of 3-hydroxy-2,5-pyridinedicarboxylic acid to other biologically active pyridine derivatives suggests that it may possess interesting pharmacological properties. A notable related compound, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a protein involved in inflammatory responses. nih.govescholarship.org Future research should investigate whether the addition of the 3-hydroxy group enhances or modifies this inhibitory activity.
Exploration into the broader biological activities of 3-hydroxy-2,5-pyridinedicarboxylic acid and its derivatives is warranted. This could include screening for antimicrobial, anticancer, and neuroprotective effects. Understanding the mechanism of action at a molecular level will be crucial for any potential therapeutic applications.
From an environmental perspective, the biodegradability of pyridinedicarboxylic acids is an important consideration. Studies have shown that pyridine and its derivatives are generally susceptible to microbial degradation in soil and aquatic environments. tandfonline.comresearchgate.net The presence of hydroxyl and carboxylic acid groups on 3-hydroxy-2,5-pyridinedicarboxylic acid is expected to facilitate its breakdown by microorganisms. tandfonline.comresearchgate.net Future research should focus on elucidating the specific metabolic pathways involved in its degradation and identifying the key microbial species responsible. This knowledge will be essential for assessing the environmental fate and potential impact of this compound and its derivatives. Furthermore, the potential for coupled metabolic and photolytic degradation pathways, as seen with other pyridinedicarboxylic acids, should be investigated. nih.gov
Considerations for Scalable Synthesis and Industrial Relevance
For 3-hydroxy-2,5-pyridinedicarboxylic acid to be utilized in widespread applications, the development of a scalable and cost-effective synthesis process is paramount. Current laboratory-scale syntheses may not be economically viable for industrial production. Therefore, a significant area of future research will be process development and optimization.
This will involve exploring alternative starting materials, improving reaction yields, and minimizing the use of hazardous reagents and solvents. The development of continuous flow processes could also offer a more efficient and scalable alternative to traditional batch synthesis. Furthermore, biocatalytic routes, potentially starting from renewable feedstocks, could provide a more sustainable and environmentally friendly method for producing this compound. A patent for the preparation of 2,4- and 2,5-pyridinedicarboxylic acid highlights a biocatalytic reaction from 3,4-dihydroxybenzoic acid, suggesting a potential avenue for the bio-based production of related compounds. google.com
Q & A
Q. How to design ecotoxicological assessments for this compound?
- Methodological Answer :
- Model Organisms : Use Daphnia magna or Vibrio fischeri for acute toxicity assays .
- Biodegradation Studies : Apply OECD 301 guidelines to assess microbial breakdown in aquatic systems .
- QSAR Modeling : Predict ecotoxicity using Quantitative Structure-Activity Relationship tools (e.g., ECOSAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
